2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-5-6-10-15(13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOKCINFMFZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial and fungal strains. The mechanisms of action may involve the inhibition of key enzymes responsible for bacterial cell wall synthesis and disruption of cell membrane integrity.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It shows potential in reducing inflammation by modulating inflammatory pathways and cytokine production. In vitro studies have indicated that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
The anticancer activity of this compound has garnered attention in recent research. Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, it has demonstrated growth inhibition against various cancer cell lines:
Case Studies
Several studies have documented the efficacy of this compound in different applications:
-
Antimicrobial Efficacy Study:
- Conducted on clinical isolates from patients with infections.
- Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Study:
- In vivo models demonstrated reduced edema in paw inflammation models.
- Histological analysis revealed decreased infiltration of inflammatory cells.
-
Anticancer Research:
- In vitro assays showed significant cytotoxicity against multiple cancer cell lines.
- Further molecular docking studies provided insights into binding affinities with target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Anticancer Activity
- Target Compound: Limited direct data on anticancer activity is available. However, structurally similar analogs with 3-benzyl or 5-arylacetamide groups exhibit cytotoxicity against tumor cell lines. For example, derivatives with 5-(3,4,5-trimethoxyphenyl)thiadiazole substituents (e.g., compound from ) showed IC₅₀ values of 12.7–15.28 mg/mL against A549 and MCF-7 cells .
- Analog with Thiadiazole Moiety (): Higher potency against MCF-7 and A549 cells compared to simpler thiazolidinones, likely due to the electron-rich thiadiazole group enhancing DNA intercalation .
Antioxidant and Anti-inflammatory Activity
- Target Compound: No explicit data, but analogs with N-(2-methylphenyl) groups (e.g., compound 4k in ) exhibited >70% DPPH radical scavenging and significant COX-2 inhibition .
- 3-Substituted Analogs (): Substituents like methoxy or nitro groups (e.g., 4m, 4n) improved radical scavenging efficacy, indicating that electron-withdrawing groups enhance antioxidant activity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (C₁₉H₁₇N₃O₃S) has a molecular weight of ~379.42 g/mol , comparable to analogs like 4k (C₁₉H₁₇N₃O₄S, 391.43 g/mol ) .
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide belongs to the thiazolidinone class, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 347.4 g/mol
- Structural Features : The compound contains a thiazolidinone core with a benzyl group and an acetamide functionality linked to a methylphenyl moiety.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits significant antimicrobial activity. It has been effective against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Studies suggest that it affects the Bcl-2 family proteins and caspase activation.
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed promising results against human glioblastoma U251 cells and melanoma WM793 cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of thiazolidinones. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidinedione core | Antidiabetic properties |
| Benzothiazole derivatives | Incorporate benzothiazole rings | Antimicrobial and anticancer activities |
| Thiosemicarbazones | Feature thiosemicarbazone moieties | Antimicrobial and anticancer effects |
The dual functionality of this compound enhances its potential biological activity compared to other similar compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Against Cancer Cells : In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound exhibited comparable IC50 values in selected cancer cell lines.
Q & A
Basic Question
- NMR Spectroscopy: 1H/13C NMR confirms structural integrity, with characteristic peaks for the thiazolidinone carbonyl (δ ~170 ppm) and acetamide NH (δ ~8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ~423 Da) .
- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
How can reaction conditions be optimized to improve yield and minimize side products?
Advanced Question
- Solvent Optimization: Replace DMF with acetonitrile in coupling steps to reduce side reactions .
- Temperature Control: Maintain temperatures below 40°C during cyclization to prevent decomposition .
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- High-Throughput Screening: Test reaction parameters (pH, solvent polarity) in microreactors for rapid optimization .
How should researchers address contradictions in reported biological activity data?
Advanced Question
Contradictions may arise from:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Compound Purity: Re-test batches with ≥98% purity (confirmed via HPLC) to exclude impurity-driven artifacts .
- Dose-Response Curves: Perform IC50 determinations in triplicate with positive controls (e.g., metformin for hypoglycemic studies) .
What strategies are effective for designing analogs with enhanced bioactivity?
Advanced Question
- Functional Group Replacement: Substitute the benzyl group with electron-withdrawing groups (e.g., 4-Cl-benzyl) to improve metabolic stability .
- SAR Studies: Modify the acetamide’s aryl group (e.g., 2-methylphenyl → 2-fluorophenyl) to enhance target binding .
- Prodrug Approaches: Introduce hydrolyzable esters to improve solubility and bioavailability .
What structural features contribute to its pharmacological potential?
Basic Question
- Thiazolidinone Core: Binds to PPAR-γ receptors, implicated in glucose metabolism .
- Benzyl Group: Enhances lipophilicity, facilitating membrane penetration .
- Acetamide Linker: Stabilizes interactions with enzymatic active sites (e.g., kinase inhibitors) .
How can computational methods elucidate its mechanism of action?
Advanced Question
- Molecular Docking: Use AutoDock Vina to model interactions with PPAR-γ (PDB ID: 3BC5) .
- MD Simulations: Simulate binding stability over 100 ns using GROMACS to assess residence time .
- QSAR Modeling: Correlate substituent electronegativity with activity using Random Forest algorithms .
What are common impurities formed during synthesis, and how are they resolved?
Advanced Question
- Byproducts: Hydrolysis of the thiazolidinone ring under acidic conditions forms thiourea derivatives .
- Resolution: Use column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) or recrystallization (ethanol/water) .
How do reaction pH and temperature affect side reactions?
Basic Question
- High pH (>10): Accelerates hydrolysis of the acetamide group, generating carboxylic acid derivatives .
- High Temperature (>60°C): Promotes dimerization via radical intermediates .
- Mitigation: Conduct reactions at pH 7–8 (buffered with NaHCO3) and temperatures ≤40°C .
What stability studies are required for long-term storage?
Advanced Question
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability: UV irradiation (320–400 nm) for 48 hours to assess photodegradation .
- Recommendations: Store in amber vials at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
